molecular formula C11H22N4O4 B14172417 Lys-Gln CAS No. 92352-83-5

Lys-Gln

Cat. No.: B14172417
CAS No.: 92352-83-5
M. Wt: 274.32 g/mol
InChI Key: OAPNERBWQWUPTI-YUMQZZPRSA-N
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Description

Lys-Gln is a dipeptide composed of lysine (Lys) and glutamine (Gln) linked via a peptide bond. For example, this compound serves as a substrate for transglutaminase (TGase) enzymes, which catalyze cross-linking reactions in proteins . In metabolic studies, this compound has been observed as a secondary metabolite under stress conditions, such as thermal stress in marine organisms, where it exhibits rapid turnover rates compared to primary metabolites . Its structural flexibility and functional groups (e.g., ε-amino group of Lys and γ-carboxamide of Gln) enable diverse interactions in biological systems, including metal ion binding and enzyme regulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92352-83-5

Molecular Formula

C11H22N4O4

Molecular Weight

274.32 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H22N4O4/c12-6-2-1-3-7(13)10(17)15-8(11(18)19)4-5-9(14)16/h7-8H,1-6,12-13H2,(H2,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1

InChI Key

OAPNERBWQWUPTI-YUMQZZPRSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCC(=O)N)C(=O)O)N

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lys-Gln can be synthesized through peptide bond formation between lysine and glutamine. One common method involves the use of transglutaminase, an enzyme that catalyzes the formation of an isopeptide bond between the γ-carboxamide group of glutamine and the ε-amino group of lysine . This enzymatic approach is highly selective and can be performed under mild conditions, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of recombinant DNA technology to produce transglutaminase in large quantities. The enzyme is then used to catalyze the formation of this compound from its constituent amino acids. This method is efficient and scalable, allowing for the mass production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Lys-Gln primarily undergoes enzymatic reactions, particularly those catalyzed by transglutaminase. These reactions involve the formation of stable amide bonds between the amino acids . Additionally, this compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

The most common reagent used in the synthesis of this compound is transglutaminase. The reaction conditions typically involve a neutral pH and moderate temperatures to ensure the stability of the enzyme and the dipeptide .

Major Products Formed

The primary product formed from the reaction between lysine and glutamine is the dipeptide this compound. In some cases, further modifications can be made to the dipeptide to produce derivatives with specific properties for targeted applications .

Mechanism of Action

The mechanism of action of Lys-Gln involves its incorporation into proteins and peptides through enzymatic catalysis. Transglutaminase catalyzes the formation of an isopeptide bond between the γ-carboxamide group of glutamine and the ε-amino group of lysine, resulting in the formation of a stable dipeptide . This process is crucial for the stability and functionality of various proteins and peptides in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lys-Gln shares functional and structural similarities with other dipeptides and amino acid derivatives. Below is a detailed comparison with key analogs:

Structural Analogues

Compound Structure Key Functional Groups Biological Roles
This compound This compound dipeptide ε-amino (Lys), γ-carboxamide (Gln) TGase substrate for cross-linking , stress-induced metabolite , role in enzyme active sites (e.g., pyridoxal 5'-phosphate enzymes)
Arg-Gln Arg-Gln dipeptide Guanidino (Arg), γ-carboxamide Higher 15N enrichment in corals under stress compared to this compound, suggesting faster turnover ; implicated in protein-protein interactions
Gln-Met Gln-Met dipeptide γ-carboxamide, thioether (Met) Antioxidant activity in frog skin secretions, scavenging free radicals via Met’s sulfur group
Lys-Lys-Lys Tripeptide Three ε-amino groups Used in industrial cross-linking; higher cationic charge density compared to this compound, enabling stronger electrostatic interactions

Functional Comparisons

  • Catalytic Activity: Replacement of Lys with Gln in enzyme active sites (e.g., pyridoxal 5'-phosphate enzymes) reduces catalytic efficiency by 430-fold due to loss of positive charge near the phosphate-binding site . In contrast, Arg-Gln retains catalytic function in some contexts due to Arg’s guanidino group maintaining charge interactions .
  • Metabolic Turnover: In Montipora capitata corals, this compound exhibits a 15N enrichment of ~16.3%, lower than Arg-Gln (~18.5%) but higher than primary metabolites (~5.2%), indicating intermediate metabolic activity .
  • Cross-Linking Efficiency: TGase preferentially targets this compound motifs over other dipeptides (e.g., Lys-Ala) due to optimal spacing between Lys’s ε-amino group and Gln’s carboxamide .

Research Findings

  • Enzymatic Studies :
    • This compound substitutions in the rpsL gene of Mycobacterium tuberculosis correlate with streptomycin resistance, altering ribosomal protein S12 structure .
    • In α-glucan phosphorylases, Lys-to-Gln mutations disrupt cation binding, reducing phosphate affinity but preserving substrate recognition .
  • Biomedical Applications :
    • This compound cross-links enhance the mechanical stability of gelatin-based biomaterials, outperforming synthetic cross-linkers like glutaraldehyde in biocompatibility .
    • Antioxidant dipeptides like Gln-Met (from frog secretions) show higher radical scavenging activity than this compound, attributed to methionine’s redox-active sulfur .

Data Tables

Table 1: 15N Enrichment of Dipeptides in Coral Metabolism

Compound Enrichment (%) Primary vs. Secondary Metabolite
This compound 16.3 ± 4.1 Secondary
Arg-Gln 18.5 ± 4.3 Secondary
Primary metabolites 5.2 ± 1.6 Primary

Source:

Table 2: Catalytic Impact of Lys-to-Gln Mutations

Enzyme Mutation Catalytic Activity (Fold Change) Key Observation
α-Glucan phosphorylase Lys5’→Gln Reduced by 430× Loss of cation binding near phosphate site; substrate affinity unchanged
Ribosomal protein S12 Lys88→Gln N/A Streptomycin resistance in M. tuberculosis

Key Insights and Contradictions

  • Stress Response : this compound accumulates under thermal stress but at lower levels than Arg-Gln, suggesting divergent roles in stress adaptation .

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